Cas no 2243503-66-2 (2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid)
![2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2243503-66-2x500.png)
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2243503-66-2
- 2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid
- EN300-6492367
-
- インチ: 1S/C22H18N2O4S/c25-20(26)19-12-29-21(23-19)24(13-9-10-13)22(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18H,9-11H2,(H,25,26)
- InChIKey: IPAQEURYOXADJR-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(=O)O)N=C1N(C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CC1
計算された属性
- せいみつぶんしりょう: 406.09872823g/mol
- どういたいしつりょう: 406.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 108Ų
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6492367-2.5g |
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid |
2243503-66-2 | 2.5g |
$2745.0 | 2023-05-29 | ||
Enamine | EN300-6492367-0.05g |
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid |
2243503-66-2 | 0.05g |
$1176.0 | 2023-05-29 | ||
Enamine | EN300-6492367-0.5g |
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid |
2243503-66-2 | 0.5g |
$1344.0 | 2023-05-29 | ||
Enamine | EN300-6492367-5.0g |
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid |
2243503-66-2 | 5g |
$4060.0 | 2023-05-29 | ||
Enamine | EN300-6492367-0.1g |
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid |
2243503-66-2 | 0.1g |
$1232.0 | 2023-05-29 | ||
Enamine | EN300-6492367-10.0g |
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid |
2243503-66-2 | 10g |
$6020.0 | 2023-05-29 | ||
Enamine | EN300-6492367-1.0g |
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid |
2243503-66-2 | 1g |
$1400.0 | 2023-05-29 | ||
Enamine | EN300-6492367-0.25g |
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid |
2243503-66-2 | 0.25g |
$1288.0 | 2023-05-29 |
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acidに関する追加情報
Comprehensive Overview of 2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid (CAS No. 2243503-66-2)
The compound 2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid (CAS No. 2243503-66-2) is a highly specialized thiazole derivative with significant applications in peptide synthesis and medicinal chemistry. Its unique structure, featuring a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of bioactive molecules. Researchers and pharmaceutical companies are increasingly interested in this compound due to its role in drug discovery and bioconjugation strategies.
In recent years, the demand for Fmoc-protected amino acids and their derivatives has surged, driven by advancements in solid-phase peptide synthesis (SPPS). The 2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid stands out as a versatile building block, particularly in the synthesis of peptide-based therapeutics. Its thiazole ring contributes to enhanced metabolic stability and bioavailability, addressing key challenges in modern drug development.
The compound's CAS No. 2243503-66-2 is frequently searched in academic and industrial databases, reflecting its growing importance. Users often inquire about its synthetic routes, purity standards, and applications in targeted drug delivery. Additionally, the rise of AI-driven drug design has sparked interest in how such specialty chemicals can be optimized using machine learning algorithms. This aligns with broader trends in precision medicine and personalized therapeutics.
From a structural perspective, the Fmoc group in 2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid ensures compatibility with standard peptide coupling reagents, while the cyclopropyl moiety introduces steric constraints that can influence conformational dynamics. These features are critical for designing next-generation biologics, including antibody-drug conjugates (ADCs) and peptide vaccines.
In conclusion, 2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-1,3-thiazole-4-carboxylic acid (CAS No. 2243503-66-2) represents a cutting-edge tool for researchers exploring the frontiers of chemical biology and pharmaceutical innovation. Its integration into high-throughput screening platforms and combinatorial chemistry workflows underscores its potential to accelerate the discovery of novel therapeutic agents.
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